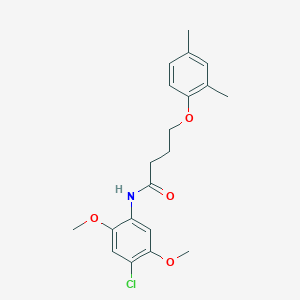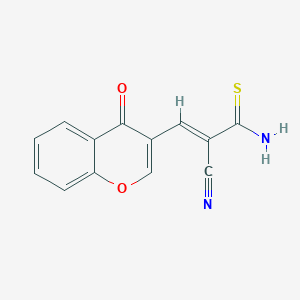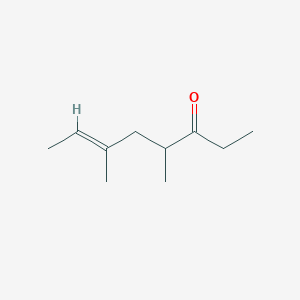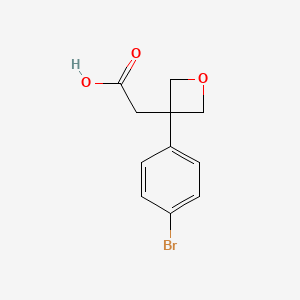
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one, also known as CPYAP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPYAP belongs to the class of pyridazinone compounds and has been shown to possess unique biochemical and pharmacological properties that make it a promising candidate for drug development.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been shown to inhibit the activity of PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one also inhibits the activity of NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. However, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has some limitations as well. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
未来方向
There are several future directions for research on 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one can be further studied for its potential use in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is a novel compound that has shown promising potential for drug development. Its unique biochemical and pharmacological properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
合成方法
The synthesis of 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl 2-oxo-4-phenylbutanoate to form an intermediate product. The intermediate product is then reacted with 3-aminopyridazine to form the final product, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. The synthesis method has been optimized to yield high purity and high yield of 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one.
科学研究应用
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-3-1-12(2-4-13)15-5-6-17(24)23(21-15)14-9-22(10-14)16-7-8-19-11-20-16/h1-8,11,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYSPQZTKVZQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)


![N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855306.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2855307.png)

![8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855309.png)



![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)
